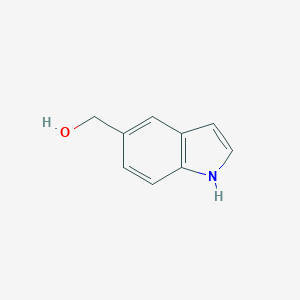
(1H-indol-5-yl)methanol
Vue d'ensemble
Description
“(1H-indol-5-yl)methanol” is a chemical compound with the molecular formula C9H9NO . It is also known by other names such as Indole-5-methanol, 1H-indol-5-ylmethanol, and 5-Hydroxymethylindole . The molecular weight of this compound is 147.17 g/mol .
Synthesis Analysis
The synthesis of “(1H-indol-5-yl)methanol” and its derivatives has been a subject of research. One study reported the synthesis of a key starting material from commercially available raw material 5-Bromo-1H-indole . The main improvement in this synthesis is the simultaneous reduction of three carbonyl groups at a time with an inexpensive reagent vitride .
Molecular Structure Analysis
The molecular structure of “(1H-indol-5-yl)methanol” can be represented by the InChI code InChI=1S/C9H9NO/c11-6-7-1-2-9-8 (5-7)3-4-10-9/h1-5,10-11H,6H2 . The Canonical SMILES representation of the molecule is C1=CC2=C (C=CN2)C=C1CO .
Physical And Chemical Properties Analysis
“(1H-indol-5-yl)methanol” is a solid at room temperature . It has a boiling point of 360.6°C at 760 mmHg and a melting point of 66-70°C . The compound has a topological polar surface area of 36 Ų .
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including Indole-5-methanol, have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives are known for their anti-inflammatory properties. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammation .
Anticancer Activity
Indole-5-methanol and its derivatives have been used in the synthesis of compounds like SR13668, designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling . This shows the potential of Indole-5-methanol in cancer treatment research.
Anti-HIV Activity
Indole derivatives have shown potential in anti-HIV research. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were synthesized and their molecular docking studies performed as an anti-HIV-1 .
Antioxidant Activity
Indole derivatives possess antioxidant properties, which can be beneficial in combating oxidative stress in the body .
Antimicrobial Activity
Indole-5-methanol and its derivatives have shown antimicrobial activity, making them useful in the development of new antimicrobial agents .
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activities, which could be beneficial in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have also shown potential in antidiabetic research, indicating their possible use in the treatment of diabetes .
Safety And Hazards
Orientations Futures
The future directions for the research and development of “(1H-indol-5-yl)methanol” and its derivatives are promising. For instance, one study reported the potential of indole derivatives as anti-tubercular agents . Another study reported the successful synthesis of eighteen unprotected indole analogues, suggesting potential for further exploration .
Propriétés
IUPAC Name |
1H-indol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHFWQNPJMUBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378472 | |
| Record name | Indole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-5-yl)methanol | |
CAS RN |
1075-25-8 | |
| Record name | Indole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-indol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

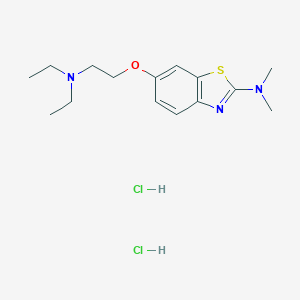
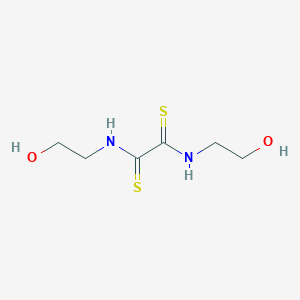
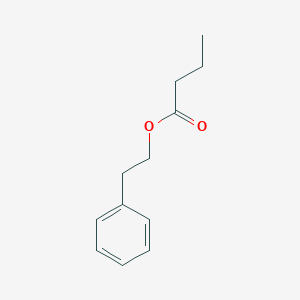
![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)
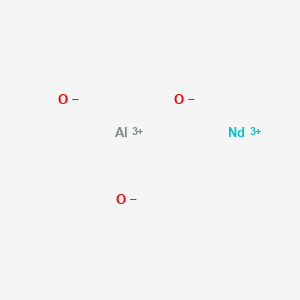
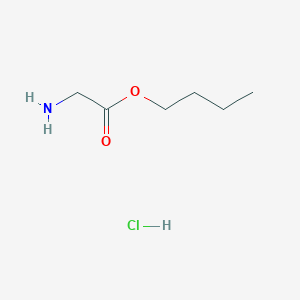
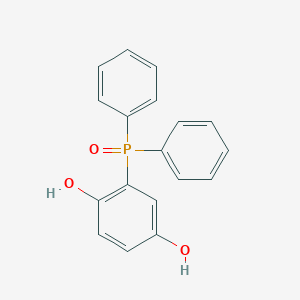
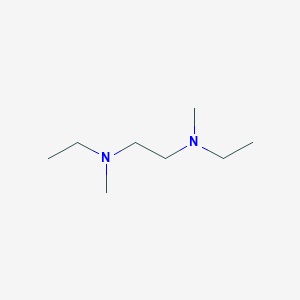
![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)
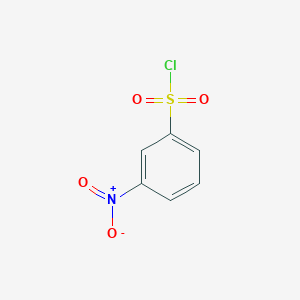
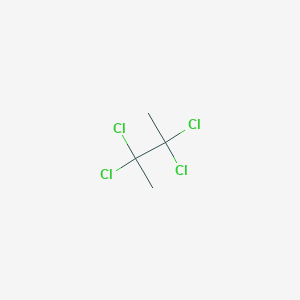
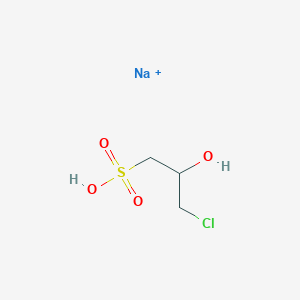
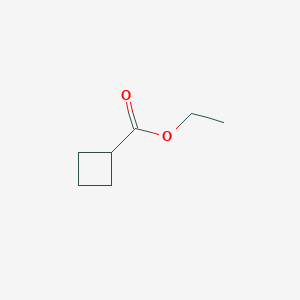
![Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B86211.png)